2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide
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Description
2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C17H23BrN2O2 and its molecular weight is 367.287. The purity is usually 95%.
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Scientific Research Applications
Suzuki-Miyaura Cross-Coupling and Synthesis of N-Acetyl Enamides
The Suzuki-Miyaura cross-coupling reactions and the synthesis of N-acetyl enamides are key methodologies in organic synthesis, enabling the preparation of various complex molecules. Compounds similar to 2-(4-bromophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)acetamide could be intermediates or products in these types of reactions, highlighting their relevance in the synthesis of vinylacetanilide derivatives and N-acetyl enamides for further applications in medicinal chemistry and materials science (Cottineau, Kessler, & O’Shea, 2006); (Tang, Patel, Capacci, Wei, Yee, & Senanayake, 2014).
Antioxidant Activity of Coordination Complexes
The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives, including antioxidant activity assessment, indicate that similar bromophenyl-pyrrolidin-acetamide compounds could be explored for their potential antioxidant properties. These studies demonstrate the capability of such compounds to form stable complexes with metal ions and exhibit significant biological activity, suggesting a potential area of research for the compound (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Antitumor and Antimicrobial Applications
The development of novel acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a biologically active pyrazole moiety to evaluate antitumor activity suggests a potential application area for similar compounds. This research underlines the importance of structural moieties similar to those in 2-(4-bromophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)acetamide in the synthesis of compounds with promising biological activities (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).
Crystal Structure and Molecular Conformation
Studies on the conformation of related bromophenyl-pyrrolidinone compounds indicate the significance of structural analysis in understanding the physical and chemical properties of these molecules. The detailed crystal structure analysis provides insight into the molecular conformation, which is crucial for designing molecules with desired properties and activities (Fujiwara, Varley, & Veen, 1977).
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c18-14-3-1-13(2-4-14)11-17(21)19-15-5-8-20(12-15)16-6-9-22-10-7-16/h1-4,15-16H,5-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRCYQBQWBPOSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=C(C=C2)Br)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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